Fenhexamid

説明

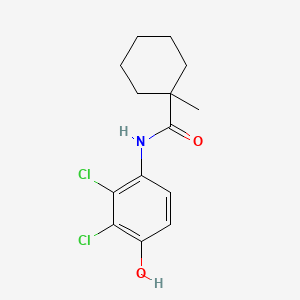

Structure

3D Structure

特性

IUPAC Name |

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLGAVXLJYLFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032549 | |

| Record name | Fenhexamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Beige powder; [MSDSonline] | |

| Record name | Fenhexamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 150 °C (> 302 °F) | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C) | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 at 20 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-9 mm Hg at 20 °C /Extrapolated/ | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Solid | |

CAS No. |

126833-17-8 | |

| Record name | Fenhexamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126833-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenhexamid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126833178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenhexamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENHEXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68C3C9P1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenhexamid Against Botrytis cinerea

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class, highly effective against Botrytis cinerea, the causal agent of gray mold. Its unique mode of action targets a specific enzyme in the ergosterol biosynthesis pathway, differentiating it from many other sterol biosynthesis inhibitors (SBIs). This guide provides a detailed technical overview of this compound's mechanism of action, the molecular basis of resistance in B. cinerea, quantitative efficacy data, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Inhibition of 3-Ketoreductase

This compound's primary mode of action is the inhibition of the sterol 3-ketoreductase enzyme, encoded by the erg27 gene.[1][2][3][4][5][6] This enzyme plays a crucial role in the C4-demethylation step of the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their structural integrity and fluidity.[2]

By inhibiting 3-ketoreductase, this compound disrupts the conversion of 3-keto sterol precursors to their hydroxylated forms. This leads to two key downstream effects:

-

Depletion of Ergosterol: The lack of functional 3-ketoreductase activity results in a significant reduction in the overall ergosterol content within the fungal cell.

-

Accumulation of Toxic Intermediates: The blockage of the pathway causes the accumulation of 3-keto sterol compounds, such as 4α-methylfecosterone, fecosterone, and episterone.

The combination of ergosterol depletion and the buildup of toxic intermediates compromises the integrity of the fungal cell membrane, leading to impaired hyphal growth and ultimately, cell death. This compound is primarily a preventative fungicide, inhibiting spore germination and mycelial growth.[7]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in Botrytis cinerea and highlights the specific step inhibited by this compound.

Molecular Basis of Resistance

Resistance to this compound in Botrytis cinerea is primarily attributed to point mutations within the erg27 gene, which result in amino acid substitutions in the 3-ketoreductase enzyme. These mutations reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.

The most frequently reported and significant mutations conferring high-level resistance are located at codon 412 of the erg27 gene, leading to the following amino acid changes:

-

F412S (Phenylalanine to Serine)

-

F412I (Phenylalanine to Isoleucine)

-

F412V (Phenylalanine to Valine)

Other mutations associated with varying levels of resistance have also been identified at other positions within the erg27 gene, including T63I and F412C.[1][3][4][5]

Quantitative Data on this compound Efficacy

The efficacy of this compound against B. cinerea is typically quantified by determining the half-maximal effective concentration (EC50) or through the use of discriminatory doses in resistance monitoring studies.

Table 1: EC50 Values of this compound against Botrytis cinerea

| Isolate Type | EC50 Range (ppm or mg/L) | Reference |

| Sensitive | 0.02 - < 1 | [2] |

| Low Resistance | 1 - 5 | [2] |

| Weak Resistance | 5 - 10 | [2] |

| Moderate Resistance | 10 - 50 | [2] |

| High Resistance | > 50 | [2] |

Table 2: Discriminatory Doses for Resistance Phenotyping

| Assay Type | Discriminatory Dose (mg/L) | Purpose | Reference |

| Conidial Germination | 1 | Distinguish sensitive from resistant isolates | |

| Conidial Germination | 50 | Identify highly resistant isolates | [1] |

| Mycelial Growth | 50 | Phenotyping resistance in mycelial stage | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action and resistance to this compound in B. cinerea.

Conidial Germination Assay

This assay is used to determine the effect of this compound on the germination of B. cinerea conidia.

Protocol:

-

Isolate Preparation: Culture B. cinerea isolates on potato dextrose agar (PDA) for 10-14 days under fluorescent light to induce sporulation.

-

Spore Suspension: Flood the culture plates with sterile distilled water and gently scrape the surface with a sterile loop to release conidia. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 4 x 10^5 spores/mL using a hemocytometer.

-

Fungicide Plates: Prepare 1% malt extract agar (MEA) amended with discriminatory doses of this compound (e.g., 1 mg/L and 50 mg/L). A control plate without fungicide should also be prepared.

-

Inoculation: Streak a 40 µL drop of the spore suspension across the surface of the MEA plates.

-

Incubation: Incubate the plates in the dark at 20-22°C for 16-24 hours.

-

Assessment: Using a light microscope, observe at least 100 conidia per plate and determine the percentage of germination. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.

Experimental Workflow: Conidial Germination Assay

Mycelial Growth Inhibition Assay

This assay assesses the impact of this compound on the vegetative growth of the fungus.

Protocol:

-

Isolate Culture: Grow B. cinerea isolates on PDA plates for 3-5 days at 20-22°C.

-

Fungicide Media: Prepare PDA or a defined medium like Sisler medium, amended with a range of this compound concentrations (e.g., 0.03, 0.1, 3, 10, 25 ppm).[2] A control medium without fungicide is essential.

-

Inoculation: Using a sterile 5.5 mm cork borer, take a mycelial plug from the edge of an actively growing culture and place it in the center of the fungicide-amended and control plates.

-

Incubation: Incubate the plates in the dark at 22-25°C for 3 days.[2]

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value can then be determined using Probit analysis.[2]

Molecular Analysis of the erg27 Gene

This protocol is for identifying mutations in the erg27 gene associated with this compound resistance.

Protocol:

-

DNA Extraction:

-

Grow the B. cinerea isolate in a liquid medium (e.g., potato dextrose broth) for 3-5 days.

-

Harvest the mycelium by filtration and freeze-dry or use fresh.

-

Grind the mycelium in liquid nitrogen and extract genomic DNA using a suitable kit or a standard CTAB protocol.[8]

-

-

PCR Amplification:

-

Amplify the erg27 gene using primers designed to flank the entire coding sequence.

-

Perform PCR using a high-fidelity DNA polymerase. A typical PCR program would be: 95°C for 3 min, followed by 35-40 cycles of 95°C for 30s, 60°C for 30s, and 68-72°C for 1.5 min, with a final extension at 68-72°C for 5-10 min.[1]

-

-

Sequencing:

-

Purify the PCR product to remove primers and dNTPs.

-

Sequence the purified PCR product using both forward and reverse primers.

-

-

Sequence Analysis:

-

Align the obtained sequences with a wild-type (sensitive) erg27 gene sequence to identify any point mutations leading to amino acid substitutions.

-

Logical Relationship: Resistance Analysis

Detached Fruit Assay

This in vivo assay evaluates the efficacy of this compound in controlling gray mold on fruit.

Protocol:

-

Fruit Preparation: Select healthy, unwounded fruit (e.g., strawberries, grapes). Surface-sterilize the fruit by rinsing with a dilute bleach solution followed by sterile water, and allow them to air dry.

-

Fungicide Application: Spray the fruit with a formulated this compound product at the recommended field rate.[1] A control group should be sprayed with water. Allow the fruit to dry completely.

-

Inoculation: Place a mycelial plug or a drop of a conidial suspension of a known B. cinerea isolate (sensitive or resistant) onto the surface of each fruit.

-

Incubation: Place the inoculated fruit in a humid chamber (e.g., a sealed container with moist paper towels) and incubate at room temperature (20-22°C).

-

Assessment: After 3-5 days, assess the fruit for disease development by measuring the lesion diameter and observing the extent of sporulation.

Conclusion

This compound's specific inhibition of the 3-ketoreductase in the ergosterol biosynthesis pathway provides an effective and targeted mechanism for the control of Botrytis cinerea. Understanding this mechanism, along with the molecular basis of resistance, is critical for the development of sustainable disease management strategies and for guiding future research into novel fungicides. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the interactions between this compound and B. cinerea.

References

- 1. fitosanitariosostenible.com [fitosanitariosostenible.com]

- 2. Genotypic and phenotypic characterization of resistance to this compound, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Frontiers | Genotypic and phenotypic characterization of resistance to this compound, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]

- 5. This compound Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Fenhexamid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a locally systemic foliar fungicide belonging to the chemical class of hydroxyanilides. It is primarily used to control a range of fungal pathogens, most notably Botrytis cinerea (gray mold) and Monilinia species (brown rot), in a variety of agricultural and horticultural crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi, a pathway crucial for the integrity of fungal cell membranes. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, synthesis, and analytical methods, presented with the precision required for research and development professionals.

Chemical and Physical Properties

The chemical and physical properties of this compound are fundamental to understanding its environmental fate, biological activity, and formulation development. These properties have been determined using internationally recognized protocols, including those established by the Organisation for Economic Co-operation and Development (OECD).

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide[1][2] |

| CAS Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[2] |

| CAS Number | 126833-17-8[1][2] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂[1] |

| Molecular Weight | 302.2 g/mol [1] |

| Chemical Class | Hydroxyanilide[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Method Reference |

| Physical State | White to off-white crystalline powder[4][5] | Visual Inspection |

| Melting Point | 153 °C[1] | EU Method A.1 / OECD Guideline 102 |

| Boiling Point | 320 °C[1] | OECD Guideline 103 |

| Vapor Pressure | 3 x 10⁻⁹ mm Hg (4.0 x 10⁻⁷ Pa) at 20 °C[1] | Gas Saturation Method (OECD Guideline 104) |

| Water Solubility | 20 mg/L at 20 °C (pH 5-7) | Flask Method (OECD Guideline 105) |

| Solubility in Organic Solvents (g/L at 20°C) | Dichloromethane: 31, Isopropanol: 91, Acetonitrile: 15, Toluene: 5.7, n-Hexane: <0.1 | Flask Method (OECD Guideline 105) |

| Partition Coefficient (n-octanol/water) | log Kow = 3.51[1] | HPLC Method (OECD Guideline 117) |

| Dissociation Constant (pKa) | 7.3[1] | Spectrophotometric Method |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the principles of the experimental protocols used to determine the key physical and chemical properties of this compound.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the substance is packed into a capillary tube, which is then placed in a heated block apparatus. The temperature is gradually increased, and the range from the initial melting (first appearance of liquid) to the final melting (disappearance of the last solid particle) is recorded as the melting range. For a pure substance like this compound, this range is typically narrow.

Vapor Pressure Measurement (OECD Guideline 104)

The low vapor pressure of this compound necessitates a sensitive method for its determination. The gas saturation method is commonly employed. A stream of inert gas (e.g., nitrogen) is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, typically by trapping and subsequent analysis (e.g., by gas chromatography). From this, the vapor pressure can be calculated.

Water Solubility (OECD Guideline 105)

The flask method is a standard procedure for determining the water solubility of chemical substances. An excess amount of this compound is added to a known volume of water in a flask. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solution is filtered to remove undissolved solid, and the concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (OECD Guideline 117)

The n-octanol/water partition coefficient (log Kow) is a measure of a chemical's lipophilicity. The HPLC method provides a rapid and reliable means of estimating this value. The retention time of this compound on a reversed-phase HPLC column is measured and compared to the retention times of a series of standard substances with known log Kow values. A calibration curve of log (retention time) versus log Kow for the standards allows for the determination of the log Kow of this compound.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it inhibits the 3-keto reductase enzyme (also known as Erg27), which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[6][7] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, inhibiting germ tube elongation and mycelial growth.[6]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that involves the formation of an amide bond between 1-methylcyclohexanecarboxylic acid chloride and 4-amino-2,3-dichlorophenol.[8]

References

- 1. This compound | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. This compound (Ref: KBR 2738) [sitem.herts.ac.uk]

- 5. carlroth.com [carlroth.com]

- 6. imtrade.com.au [imtrade.com.au]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

The Synthetic Pathway and Mechanism of Action of Fenhexamid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway of the fungicide fenhexamid, detailing the necessary starting materials and experimental protocols. Additionally, it elucidates its mechanism of action through a detailed examination of the ergosterol biosynthesis pathway, the target of this potent antifungal agent.

Introduction to this compound

This compound, chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a hydroxyanilide fungicide effective against a range of plant pathogenic fungi, most notably Botrytis cinerea (gray mold). Its mode of action involves the inhibition of 3-keto reductase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the cell membrane structure and function. Understanding the synthesis and mechanism of this compound is crucial for the development of new and more effective antifungal agents.

The Synthetic Pathway of this compound

The commercial synthesis of this compound is a multi-step process that begins with the preparation of two key intermediates: 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride. These intermediates are then coupled to form the final this compound molecule.

Synthesis of Starting Material: 2,3-Dichloro-4-hydroxyaniline

A common route for the synthesis of 2,3-dichloro-4-hydroxyaniline involves the reduction of 2,3-dichloro-4-phenylazo phenol.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 2,3-dichloro-4-phenylazo phenol is dissolved in an ethanol solution.

-

Reduction: A reducing agent, such as sodium borohydride, is added to the solution. The reaction is typically carried out at a controlled temperature, for instance, between 0-25°C, for a duration of 2-6 hours.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the pH is adjusted to 7. The product is then extracted using an organic solvent like ethyl acetate.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then recrystallized from a suitable solvent, such as toluene, and dried to yield 2,3-dichloro-4-hydroxyaniline.

This method has been reported to achieve a yield of 90% or higher.[1][2]

Synthesis of Starting Material: 1-Methylcyclohexanoyl Chloride

The synthesis of 1-methylcyclohexanoyl chloride starts from 1-methylcyclohexanecarboxylic acid, which can be prepared from 2-methylcyclohexanol. The resulting carboxylic acid is then converted to the acid chloride.

2.2.1. Synthesis of 1-Methylcyclohexanecarboxylic Acid

Experimental Protocol:

-

Reaction Setup: A solution of 2-methylcyclohexanol in formic acid is added dropwise to a vigorously stirred mixture of sulfuric acid and formic acid, maintained at 15-20°C.

-

Reaction: The mixture is stirred for an additional hour at the same temperature.

-

Work-up: The reaction mixture is poured onto crushed ice, and the resulting carboxylic acid is extracted with hexane. The combined hexane extracts are then treated with a potassium hydroxide solution.

-

Isolation: The alkaline aqueous layer is separated, washed with hexane, and then acidified with hydrochloric acid. The liberated 1-methylcyclohexanecarboxylic acid is extracted with hexane.

-

Purification: The hexane is evaporated to yield 1-methylcyclohexanecarboxylic acid.

2.2.2. Conversion to 1-Methylcyclohexanoyl Chloride

Experimental Protocol:

-

Reaction Setup: 1-methylcyclohexanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often carried out in an inert solvent like dichloromethane (DCM) at room temperature, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.[3]

-

Reaction: The reaction mixture is typically stirred for several hours. When using thionyl chloride, the byproducts (SO₂ and HCl) are gaseous and can be easily removed.[4]

-

Purification: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1-methylcyclohexanoyl chloride, which can be purified by distillation.

Final Synthesis of this compound

The final step in the synthesis of this compound is the amide coupling of 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride.[5][6]

Experimental Protocol (based on Patent CN108689875A):

-

Reaction Setup: 2,3-dichloro-4-hydroxyaniline, 1-methylcyclohexanoyl chloride, and ethyl acetate are charged into a reaction vessel.

-

Reaction: The mixture is heated to reflux (approximately 78°C). Triethylamine is then added dropwise to neutralize the hydrochloric acid formed during the reaction. The reflux is maintained for about 2 hours after the addition of triethylamine is complete.

-

Work-up: The reaction mixture is cooled to 25°C and filtered to remove the triethylamine hydrochloride salt.

-

Purification: The filtrate is treated with activated carbon for decolorization, filtered again, and then water is added. The ethyl acetate is removed by distillation. The resulting suspension is centrifuged, and the solid is dried to obtain the crude this compound.

-

Final Product: The crude product is further purified to achieve the desired purity.

Quantitative Data from Patent CN108689875A:

| Reactant/Product | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |

| 2,3-dichloro-4-hydroxyaniline | 120 kg | 178.01 | 674.1 |

| 1-methylcyclohexanoyl chloride | 113 kg | 160.64 | 703.4 |

| Triethylamine | 72 kg | 101.19 | 711.5 |

| Ethyl Acetate | 800 kg | 88.11 | - |

| This compound (Product) | 185-188 kg | 302.20 | 612.2 - 622.1 |

| Parameter | Value |

| Yield | > 90% |

| Purity | 98% |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Specifically, it targets the enzyme 3-keto reductase (ERG27) , which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[8][9]

The ergosterol biosynthesis pathway is a complex, multi-step process that starts from acetyl-CoA. The inhibition of 3-keto reductase by this compound leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol. This disruption of sterol composition severely impacts the integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.

Visualizing the Synthesis and Mechanism

This compound Synthesis Pathway

Caption: Overall synthesis pathway of this compound from starting materials.

Ergosterol Biosynthesis Inhibition by this compound

Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibition of 3-keto reductase by this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis of this compound, including experimental protocols and quantitative data for its production. Furthermore, the mechanism of action, centered on the inhibition of the ergosterol biosynthesis pathway, has been clearly illustrated. This information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the understanding of existing antifungal agents and providing a foundation for the design of novel, more effective compounds.

References

- 1. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 2. davidmoore.org.uk [davidmoore.org.uk]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review on fenhexamid fungicide

Fenhexamid is a broad-spectrum, protective fungicide belonging to the chemical class of hydroxyanilides.[1] It is primarily used to control gray mold (Botrytis cinerea) and other fungal pathogens on a variety of crops, including grapes, berries, and ornamental plants.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, synthesis, metabolic pathways, toxicology, and resistance mechanisms.

Chemical Properties and Synthesis

This compound is chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide.[4] Its chemical structure is characterized by a dichlorinated hydroxyphenyl group linked to a methylcyclohexanecarboxamide moiety.[4] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇Cl₂NO₂ | [5] |

| Molecular Weight | 302.2 g/mol | [2][5] |

| CAS Number | 126833-17-8 | [4][5] |

| Melting Point | 153 °C | [2][5] |

| Boiling Point | 320 °C | [2] |

| Vapor Pressure | 3 x 10⁻⁹ mm Hg at 20 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.51 | [2] |

| Water Solubility | Moderately soluble | [3] |

| Stability | Stable to hydrolysis at pH 5, 7, and 9 (25 °C) for 30 days. Stable at room temperature for 52 weeks. | [2] |

Synthesis:

The commercial synthesis of this compound involves a multi-step chemical process.[3] The key reaction is the formation of an amide bond between 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride in ethyl acetate.[3] Triethylamine is used to neutralize the hydrochloric acid formed during the reaction.[3] The mixture is heated to reflux for approximately two hours, after which the product is isolated by cooling and filtration.[3]

Mechanism of Action

This compound is a sterol biosynthesis inhibitor (SBI) that belongs to the Group 17 fungicides as classified by the Fungicide Resistance Action Committee (FRAC).[6] Its mode of action is unique among SBI fungicides.[6] this compound specifically inhibits the 3-keto reductase enzyme, which is involved in the C-4 demethylation step of ergosterol biosynthesis.[6][7][8] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity, inhibiting fungal growth and development.[7] This inhibition prevents the elongation of germ tubes and mycelial growth of susceptible fungi.[2][6]

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Metabolism

The metabolic fate of this compound has been studied in both plants and animals. Generally, the parent compound is the major component of the residue.

Animal Metabolism:

In rats and lactating goats, this compound is rapidly absorbed and excreted, primarily in the feces. The metabolism is not extensive, and the parent compound is the main component found in excreta and tissues. The primary metabolic pathway involves hydroxylation of the cyclohexyl ring at the 2-, 3-, and 4-positions, followed by conjugation with glucuronic acid. The major metabolites identified are 4-OH-fenhexamid, this compound glucuronide, and 4-OH-fenhexamid glucuronide. There is no evidence of accumulation in tissues upon repeated administration.

Plant Metabolism:

In plants, the degradation of this compound is also limited. The parent compound constitutes over 80% of the total residue. The metabolic pathways are similar to those in animals and involve hydroxylation of the cyclohexyl ring (at the 2- and 4-positions) followed by conjugation with glucose, or direct glucosylation of the phenolic hydroxyl group of the parent molecule. This compound is not significantly translocated from leaves to fruit.

Caption: Metabolic pathways of this compound in animals and plants.

Toxicology

The toxicological profile of this compound has been extensively evaluated. It exhibits low acute toxicity.

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | > 2500 mg/kg bw | Rat | |

| Acute Dermal LD₅₀ | > 4000 mg/kg bw | Rat | |

| Skin Irritation | Not an irritant | Rabbit | |

| Eye Irritation | Not an irritant | Rabbit | |

| Skin Sensitization | Not a sensitizer | Guinea pig | |

| Genotoxicity | Not genotoxic in a range of in vitro and in vivo assays | - | [2] |

| Neurotoxicity | No evidence of acute neurotoxicity | Rat | |

| Developmental Toxicity | Not teratogenic up to 1000 mg/kg/day | Rabbit | [2] |

| Acceptable Daily Intake (ADI) | 0.2 mg/kg bw/day | - |

This compound is not considered to be genotoxic, neurotoxic, or a developmental toxicant at doses that are not maternally toxic.[2] The Acceptable Daily Intake (ADI) for humans is established at 0.2 mg/kg body weight per day, based on a No-Observable-Effect-Level (NOEL) from a one-year chronic dog study and a 100-fold safety factor.

Resistance Mechanisms

Resistance to this compound in Botrytis cinerea has been reported and is a concern for its long-term efficacy.[9] Several resistance phenotypes have been identified, with the most significant being those with modifications to the target site.

-

Target Site Modification: Point mutations in the erg27 gene, which encodes the 3-keto reductase enzyme, are the primary mechanism of resistance.[9][10] These mutations lead to a reduced affinity of this compound for its target enzyme.[10][11] Different amino acid substitutions at various codons of the erg27 gene have been associated with varying levels of resistance.[9]

-

Detoxification: Some resistant phenotypes may involve P450-mediated detoxification of this compound.[8]

-

Efflux Pumps: Over-production of ATP-binding cassette (ABC) transporters can lead to multi-drug resistance, which may include reduced sensitivity to this compound.[8]

References

- 1. TELDOR(R) (this compound) - A NEW SPECIFIC FUNGICIDE FOR THE CONTROL OF BOTRYTIS CINEREA AND RELATED PATHOGENS ON RUBUS, RIBES AND OTHER CROPS | International Society for Horticultural Science [ishs.org]

- 2. This compound | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: KBR 2738) [sitem.herts.ac.uk]

- 4. fao.org [fao.org]

- 5. This compound | 126833-17-8 | FF23250 | Biosynth [biosynth.com]

- 6. imtrade.com.au [imtrade.com.au]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. Mechanisms of resistance to fungicides in field strains of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Fenhexamid's Mode of Action: A Technical Guide to its Role as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mode of action of fenhexamid, a hydroxyanilide fungicide. It is specifically designed for researchers, scientists, and professionals involved in drug development who require a detailed understanding of its biochemical mechanism, experimental validation, and the molecular basis of resistance.

Executive Summary

This compound is a potent and specific inhibitor of fungal sterol biosynthesis. Its primary mode of action is the inhibition of the 3-keto reductase enzyme, a critical component of the C4-demethylation step in the ergosterol biosynthesis pathway. This targeted inhibition leads to the depletion of ergosterol, an essential component of fungal cell membranes, and the concomitant accumulation of toxic 3-keto sterol intermediates. The disruption of cell membrane integrity and function ultimately results in the inhibition of fungal growth and development. This compound is classified by the Fungicide Resistance Action Committee (FRAC) under Group 17, highlighting its unique target site among sterol biosynthesis inhibitors (SBIs).

Mechanism of Action: Inhibition of 3-Keto Reductase

This compound's fungicidal activity stems from its specific interaction with the 3-keto reductase enzyme, which is encoded by the erg27 gene. This enzyme catalyzes the reduction of a 3-keto group to a 3-hydroxyl group during the C4-demethylation of sterol precursors. By inhibiting this crucial step, this compound effectively blocks the ergosterol biosynthesis pathway.

The inhibition of 3-keto reductase by this compound leads to two primary consequences for the fungal cell:

-

Ergosterol Depletion: Ergosterol is vital for maintaining the fluidity, permeability, and integrity of fungal cell membranes. Its depletion compromises these functions, leading to impaired cell growth and proliferation.

-

Accumulation of 3-Keto Sterols: The blockage of the pathway causes the accumulation of upstream 3-keto sterol intermediates, such as 4-alpha-methylfecosterone, fecosterone, and episterone.[1][2][3] These compounds are toxic to the fungal cell and further contribute to the disruption of cellular processes.

Ergosterol Biosynthesis Pathway and this compound's Target

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the specific step inhibited by this compound.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, including the half-maximal effective concentration (EC50) for fungal growth inhibition and the half-maximal inhibitory concentration (IC50) for its target enzyme.

| Organism | Parameter | Value | Reference |

| Botrytis cinerea | EC50 (Mycelial Growth) | 0.02 - 4.21 µg/mL | [4][5] |

| Botrytis cinerea | IC50 (3-keto reductase) | 3 µM | [6] |

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

| Isolate Type | Mutation in erg27 Gene | Resistance Level | EC50 (µg/mL) | Reference |

| Sensitive | Wild-type | Sensitive | < 1 | [5] |

| Low Resistance | - | Low | 1 - 5 | [5] |

| High Resistance | F412S, F412I, F412C, T63I | High | > 50 | [7][8] |

Table 2: this compound Resistance in Botrytis cinerea Isolates

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.

Determination of EC50 for Mycelial Growth Inhibition

This protocol outlines the procedure for determining the concentration of this compound that inhibits the mycelial growth of Botrytis cinerea by 50%.

Materials:

-

Botrytis cinerea isolates (sensitive and resistant strains)

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (in acetone or DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator (20-25°C)

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare PDA according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50°C in a water bath.

-

Prepare a serial dilution of the this compound stock solution.

-

Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed 1% (v/v).

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Culture the Botrytis cinerea isolates on PDA plates for 5-7 days.

-

Using a sterile cork borer, take mycelial plugs from the actively growing edge of the fungal colony.

-

Place one mycelial plug in the center of each fungicide-amended and control plate.

-

-

Incubation and Data Collection:

-

Incubate the plates at 20-25°C in the dark for 3-5 days.

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the average colony diameter for each treatment.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control (no fungicide).

-

Plot the percentage of inhibition against the log-transformed fungicide concentration.

-

Use probit analysis or a similar statistical method to determine the EC50 value.[4][5]

-

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of sterols from fungal mycelium to observe the effects of this compound treatment.[9][10][11]

Materials:

-

Fungal mycelium (treated with this compound and control)

-

Saponification solution (e.g., 60% (w/v) KOH in water and ethanol)

-

Hexane

-

Internal standard (e.g., cholesterol or epicoprostanol)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Harvest fungal mycelium by filtration and freeze-dry.

-

Weigh a known amount of dried mycelium.

-

-

Saponification and Extraction:

-

Add the saponification solution and the internal standard to the mycelium.

-

Heat the mixture at 80°C for 1-2 hours to saponify the lipids.

-

After cooling, extract the non-saponifiable lipids (containing sterols) with hexane.

-

Repeat the extraction step three times and pool the hexane fractions.

-

Evaporate the hexane under a stream of nitrogen.

-

-

Derivatization:

-

Add the derivatization agent to the dried lipid extract to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

Incubate at 60-70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature program that allows for the separation of different sterol compounds.

-

Identify the sterols based on their retention times and mass spectra by comparison with known standards and library data.

-

Quantify the amount of each sterol relative to the internal standard.

-

Microsomal 3-Keto Reductase Assay

This protocol provides a general framework for assaying the activity of the 3-keto reductase enzyme in fungal microsomes and its inhibition by this compound. A specific protocol for B. cinerea would need further optimization.

Materials:

-

Fungal mycelium

-

Microsome extraction buffer (e.g., phosphate buffer with sucrose, EDTA, and DTT)

-

NADPH (cofactor)

-

Substrate (a suitable 3-keto sterol)

-

This compound solutions of varying concentrations

-

Spectrophotometer or HPLC system for product detection

Procedure:

-

Microsome Preparation:

-

Grind frozen fungal mycelium to a fine powder in liquid nitrogen.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal preparation, buffer, and NADPH.

-

Add different concentrations of this compound to the reaction mixtures (and a solvent control).

-

Pre-incubate the mixtures for a short period.

-

Initiate the reaction by adding the 3-keto sterol substrate.

-

Incubate at an optimal temperature for a defined period.

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a solvent).

-

Measure the formation of the 3-hydroxyl product. This can be done by monitoring the decrease in NADPH absorbance at 340 nm or by quantifying the product using HPLC.

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway and a general experimental workflow for studying this compound's mode of action.

Signaling Pathway of this compound Action

Experimental Workflow for Mode of Action Study

Resistance to this compound

Resistance to this compound in fungal populations, particularly in Botrytis cinerea, is primarily associated with mutations in the erg27 gene, which encodes the target 3-keto reductase enzyme. These mutations lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.

Several key mutations have been identified in resistant field isolates, with the most common ones affecting the phenylalanine residue at position 412 (F412S, F412I, F412V) and the threonine residue at position 63 (T63I).[7][8] The presence of these mutations is strongly correlated with high levels of resistance to this compound. Monitoring for these specific mutations can be a valuable tool in resistance management strategies.

Conclusion

This compound's mode of action as a specific inhibitor of the 3-keto reductase in the ergosterol biosynthesis pathway provides a targeted and effective means of controlling fungal pathogens like Botrytis cinerea. A thorough understanding of its biochemical mechanism, coupled with robust experimental validation and knowledge of resistance mechanisms, is crucial for its sustainable use in agriculture and for the development of new antifungal agents with similar modes of action. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

- 1. Microsomal reductase for aromatic aldehydes and ketones in guinea pig liver. Purification, characterization, and functional relationship to hexose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsnet.org [apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]

- 6. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. graphviz.org [graphviz.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenhexamid's Fungicidal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a locally systemic, protectant fungicide belonging to the chemical class of hydroxyanilides. It is highly effective against a specific spectrum of plant-pathogenic fungi, primarily targeting grey mold (Botrytis cinerea), brown rot (Monilinia spp.), and Sclerotinia stem rot (Sclerotinia sclerotiorum) in a variety of crops.[1][2][3] Its mode of action involves the inhibition of the 3-keto reductase enzyme, a key component in the C-4 demethylation step of the ergosterol biosynthesis pathway in fungi.[2][4] This disruption of sterol production leads to impaired fungal cell membrane integrity and ultimately inhibits mycelial growth and germ tube elongation.[1] This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Fungicidal Spectrum of Activity: Quantitative Data

The efficacy of this compound against a range of fungal pathogens has been determined through various in vitro studies. The following tables summarize the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of this compound's fungicidal activity.

| Fungal Species | EC50 (µg/mL) | Resistance Level | Reference(s) |

| Botrytis cinerea | 0.02 - 4.21 | Sensitive to Low Resistance | [5][6] |

| Botrytis cinerea | 0.36 (mean) | Baseline Sensitivity | [7] |

| Botrytis cinerea | <0.01 - 3 | - | [8] |

| Botrytis cinerea | 0.0024 - 0.051 (µM) | Germ-tube elongation | [9] |

| Botrytis cinerea | 0.009 - 4.98 (µM) | Mycelial growth | [9] |

| Fungal Species | Mycelial Growth Inhibition (%) at various concentrations (µg/mL) | Reference(s) |

| Sclerotinia minor | 1 - 16% at 0.01 µg/mL | [10] |

| Sclerotinia sclerotiorum | 0 - 12% at 0.01 µg/mL | [10] |

| Sclerotinia sclerotiorum | 77 - 100% at 1.0 µg/mL | [10][11] |

| Fungal Species | MIC (µg/mL) | Reference(s) |

| Monilinia fructicola | - | [12][13][14] |

| Monilinia laxa | - | [1][14] |

| Monilinia fructigena | - | [1][14] |

Note: EC50 and MIC values can vary depending on the specific isolate, experimental conditions, and methodologies used. The provided ranges reflect the observed variability in sensitivity to this compound. Data for Monilinia spp. was less quantitatively specific in the provided search results.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. Specifically, it inhibits the 3-keto reductase enzyme (encoded by the ERG27 gene), which is involved in the C-4 demethylation of sterols.[4] This inhibition leads to an accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol, compromising the structural integrity and function of the fungal cell membrane.

References

- 1. This compound | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. This compound (Ref: KBR 2738) [sitem.herts.ac.uk]

- 4. Strong resistance to the fungicide this compound entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotypic and phenotypic characterization of resistance to this compound, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Genotypic and phenotypic characterization of resistance to this compound, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]

- 7. Sensitivity of Botrytis cinerea from greenhouse vegetables to DMIs and this compound [cab.zju.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Control of Brown Rot Produced by Monilinia fructicola in Peaches Using a Full-Spectrum Extract of Zuccagnia punctata Cav. | MDPI [mdpi.com]

- 14. Antifungal activity of volatile organic compounds from essential oils against the postharvest pathogens Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, and Monilinia laxa - PMC [pmc.ncbi.nlm.nih.gov]

Fenhexamid Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the fungicide fenhexamid in soil and aqueous environments. It synthesizes key findings on the biotic and abiotic mechanisms that govern its environmental fate, presents quantitative data on degradation rates, and outlines typical experimental protocols for its study.

Introduction

This compound, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a hydroxyanilide fungicide widely used to control Botrytis cinerea (gray mold) and other fungal pathogens on a variety of crops.[1] Understanding its degradation pathways in soil and water is crucial for assessing its environmental persistence, potential for off-site transport, and overall ecological risk. This document details the primary degradation mechanisms, identifies major metabolites, and provides a summary of degradation kinetics.

Degradation in Soil

The primary route of this compound degradation in soil is through microbial metabolism. In the absence of microbial activity, this compound is notably stable.[2] The rate and extent of degradation are significantly influenced by soil properties and microbial community composition.

Biotic Degradation Pathway

Microbial activity is the key driver of this compound dissipation in soil.[2] Studies have shown that with a healthy microbial population, the half-life (DT50) of this compound can be as short as one day.[2][3] One identified bacterial species capable of metabolizing this compound is Bacillus megaterium, which hydroxylates the cyclohexane ring.[2] Repeated applications of this compound can lead to an adaptation of the soil microbial community, resulting in accelerated degradation of the fungicide.[4][5] The application of this compound has been observed to increase the copy numbers of genes encoding for dioxygenases, which are involved in the degradation of aromatic compounds.[4][5]

Influence of Soil Properties

Soil organic matter plays a significant role in the degradation of this compound. Higher organic matter content generally promotes microbial activity, which in turn enhances the breakdown of the fungicide.[6][7] this compound exhibits a high affinity for humic acids.[2] Soil moisture also impacts degradation rates, with studies showing that humidities of 25% and 50% of the water holding capacity (WHC) have a similar influence on the degradation rate.[2]

Quantitative Degradation Data in Soil

The following table summarizes the degradation half-life (DT50) of this compound in soil under various conditions.

| Condition | DT50 (days) | Reference |

| Aerobic, laboratory, with microbial activity | ~1 | [2][3] |

| Aerobic, laboratory, sterile conditions | Stable | [2][5] |

| Aerobic, various soils (FOMC model) | 0.16 - 5.6 | [8] |

Degradation in Water

In aquatic environments, this compound degradation is primarily governed by abiotic processes, particularly photolysis. While the compound is stable to hydrolysis across a range of environmental pH values, it is susceptible to breakdown by sunlight.[3][9] Biodegradation also contributes to its dissipation in water, albeit typically at a slower rate than in soil.

Abiotic Degradation: Photolysis and Hydrolysis

This compound is stable to hydrolysis at pH 5, 7, and 9 for at least 30 days at 25°C.[3][9] Therefore, hydrolytic processes are not considered a significant degradation pathway in the environment.[9]

Photolysis, however, is a major route of degradation in water. The rate of photolytic degradation is highly dependent on the pH of the water, with degradation occurring more rapidly in alkaline conditions.[10] The experimental photolytic half-life in a sterile aqueous buffered solution has been reported to be as short as 1.0 hour.[9]

Biotic Degradation in Aquatic Systems

Biodegradation of this compound also occurs in aquatic environments, with reported half-lives ranging from 14 to 24 days in laboratory aerobic aquatic systems.[3] In water-sediment systems, dissipation half-lives in the water phase have been observed to be between 31.3 and 75.9 days under various aerobic and anaerobic conditions.[2][10]

Degradation Products in Water

The primary transformation products of this compound in water result from photolytic degradation and include:

-

Hydroxyl and keto-derivatives: Formed through the non-selective attack of hydroxyl radicals.[11]

-

Cleavage products: Resulting from the breaking of the amide and NH-dichlorophenol bonds.[11]

-

Benzoxazole intermediates: Formed via intramolecular photocyclization and cleavage of a halogen-carbon bond.[9][11]

-

Dechlorinated and hydroxylated forms: These are major photolytic degradation products, with eventual mineralization to CO2.[3]

Quantitative Degradation Data in Water

The following tables summarize quantitative data on this compound degradation in aqueous systems.

Table 1: Degradation of this compound in Sterile Buffer Solutions after 101 Days

| pH | % Degraded | Reference |

| 4 | 4 | [2] |

| 7 | 12 | [2] |

| 9 | 23 | [2] |

Table 2: Photodegradation Rate Constants of this compound at Different pH Values

| pH | Rate Constant (k) (h⁻¹) | Reference |

| 5.0 | 2.11 x 10⁻² | [10] |

| 6.6 | 4.47 x 10⁻² | [10] |

| 7.3 | 6.11 x 10⁻¹ | [10] |

| 9.0 | 1.69 | [10] |

Table 3: Dissipation Half-Lives (DT50) of this compound in Water-Sediment Systems

| Microcosm Condition | DT50 in Water (days) | Reference |

| High-sediment, aerobic | 43.8 | [2][10] |

| High-sediment, anaerobic | 75.9 | [2][10] |

| Low-sediment, aerobic | 31.3 | [2][10] |

| Low-sediment, anaerobic | 37.2 | [2][10] |

Visualizing the Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound in soil and water.

References

- 1. This compound (Ref: KBR 2738) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bayer.com [bayer.com]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. Photocatalytic degradation of the fungicide this compound in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Toxicological Profile of Fenhexamid and its Metabolites: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of fenhexamid, a hydroxyanilide fungicide. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The document summarizes key quantitative data in tabular format, outlines experimental methodologies for pivotal studies, and includes visualizations of metabolic and signaling pathways.

Introduction

This compound (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide) is a locally systemic, protectant fungicide used to control Botrytis cinerea (gray mold) and other fungal pathogens on a variety of fruits, vegetables, and ornamental plants.[1] It belongs to the chemical class of hydroxyanilides.[2] The primary mechanism of fungicidal action is the inhibition of 3-ketoreductase, an enzyme involved in the C4-demethylation step of ergosterol biosynthesis, which is crucial for fungal cell membrane structure and function.[3][4][5] This guide details the toxicological evaluation of this compound and its metabolites in various non-target organisms.

Chemical Identity:

-

Common Name: this compound[6]

-

CAS Number: 126833-17-8[6]

-

Molecular Formula: C₁₄H₁₇Cl₂NO₂[6]

-

Molecular Weight: 302.2 g/mol [6]

-

Synonyms: KBR 2738, Elevate, Teldor, Decree[1]

Toxicokinetics and Metabolism

Studies in animal models, primarily rats, indicate that this compound is rapidly absorbed and excreted.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration in rats, this compound is rapidly and extensively absorbed from the gastrointestinal tract, with over 97% of the dose being absorbed.[7] Plasma concentrations peak within 5 to 90 minutes, depending on the dose.[7]

-

Distribution: After 48 hours, remaining radioactivity is primarily located in the gastrointestinal tract, with minimal distribution to other tissues.[7]

-

Metabolism: this compound is metabolized in animals, with major metabolites including 4-hydroxythis compound and its glucuronide conjugate.[7] In goats, the primary residues found in tissues and milk were the parent compound, 4-OH this compound, this compound glucuronide, and 4-OH this compound glucuronide.[7] Plant metabolism studies also show hydroxylation followed by conjugation.[8]

-

Excretion: Excretion is rapid, with more than 96% of the administered dose eliminated within 48 hours.[7] The primary route of excretion is via the feces, containing mostly the unchanged parent compound, with a smaller portion excreted in the urine, mainly as the glucuronide metabolite.[1][7] There is no evidence of bioaccumulation, even after repeated administration.[7]

Table 1: Summary of Toxicokinetic Properties of this compound in Rats

| Parameter | Finding | Reference |

|---|---|---|

| Absorption | >97% of oral dose absorbed | [7] |

| Time to Peak Plasma | 5-90 minutes | [7] |

| Excretion | >96% excreted within 48 hours | [7] |

| Primary Route | Feces (mostly unchanged) | [1][7] |

| Secondary Route | Urine (mostly as glucuronide) | [1][7] |

| Accumulation | No evidence of accumulation |[7] |

Caption: General workflow of this compound toxicokinetics in mammals.

Toxicological Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary effects observed after repeated dosing are related to hematological changes in dogs and effects on the kidney and liver in rodents.

3.1 Acute Toxicity this compound has a low order of acute toxicity. It is not a skin or eye irritant and is not a dermal sensitizer.[9][10]

Table 2: Acute Toxicity of this compound

| Study Type | Species | Result | Reference |

|---|---|---|---|

| Oral LD₅₀ | Rat | >5,000 mg/kg bw | [9] |

| Dermal LD₅₀ | Rat | >5,000 mg/kg bw | [9] |

| Inhalation LC₅₀ (4-hr) | Rat | >5.06 mg/L | [9] |

| Skin Irritation | Rabbit | Not an irritant | [7][9] |

| Eye Irritation | Rabbit | Not an irritant | [7][9] |

| Dermal Sensitization | Guinea Pig | Not a sensitizer |[7][9] |

3.2 Subchronic and Chronic Toxicity Repeated oral administration of this compound has been evaluated in multiple species.

Table 3: Summary of Repeated Dose Toxicity Studies

| Species | Duration | NOAEL | Key Findings at LOAEL | Reference |

|---|---|---|---|---|

| Rat | 2-year | 500 ppm (~28 mg/kg/day) | Decreased body weights, effects on kidney weights. | [9] |

| Mouse | 2-year | 800 ppm (~247 mg/kg/day) | Decreased body weights, increased food consumption. | [9] |

| Dog | 1-year | 500 ppm (17 mg/kg/day) | Decreased red blood cells, hemoglobin, and hematocrit; increased Heinz bodies. |[7][9] |

3.3 Genotoxicity this compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays, all of which were negative.[7]

Table 4: Genotoxicity Profile of this compound

| Assay | System | Result | Reference |

|---|---|---|---|

| Ames Test | S. typhimurium & E. coli | Negative | [7] |

| Unscheduled DNA Synthesis | Rat Hepatocytes (in vitro) | Negative | [7] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [7] |

| Gene Mutation | Chinese Hamster V79 cells (in vitro) | Negative | [7] |

| Micronucleus Test | Mouse (in vivo) | Negative |[7] |

3.4 Carcinogenicity Based on the lack of evidence of carcinogenicity in long-term studies in both rats and mice and the negative genotoxicity profile, this compound is classified as "not likely to be a human carcinogen".[9][10][11]

Table 5: Carcinogenicity Studies of this compound

| Species | Duration | Doses Tested | Result | Reference |

|---|---|---|---|---|

| Rat | 2 years | Up to 20,000 ppm (~1,280 mg/kg/day) | No evidence of carcinogenicity | [7][9] |

| Mouse | 2 years | Up to 7,000 ppm (~2,355 mg/kg/day) | No evidence of carcinogenicity |[7][9] |

3.5 Reproductive and Developmental Toxicity this compound is not considered a reproductive or developmental toxicant. No teratogenic effects were observed, and developmental effects were only seen at doses that also caused maternal toxicity.[9] There is no evidence of increased susceptibility in offspring.[10][11]

Table 6: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL | Key Findings | Reference |

|---|---|---|---|---|

| 2-Generation Reproduction | Rat | Reproductive: 20,000 ppmPup: 25 mg/kg/day | Decreased pup body weights observed in the presence of parental toxicity. | [7][9] |

| Developmental | Rat | 1,000 mg/kg/day | No malformations or teratogenicity. | [7][9] |

| Developmental | Rabbit | Maternal: 100 mg/kg/dayDevelopmental: 300 mg/kg/day | No teratogenicity. Decreased fetal body weight and delayed ossification at maternally toxic doses. |[1][7][9] |

3.6 Neurotoxicity The neurotoxic potential of this compound is low. An acute neurotoxicity study in rats found no evidence of significant neurotoxic effects.[7] A marginally decreased body temperature was observed in males at a very high dose (2,000 mg/kg), but this was not considered biologically significant.[9][10]

Table 7: Neurotoxicity Study of this compound

| Study Type | Species | NOAEL | Key Findings | Reference |

|---|

| Acute Neurotoxicity | Rat | Male: 630 mg/kgFemale: 2,000 mg/kg | No evidence of neurotoxicity. Marginally decreased body temperature in males at 2,000 mg/kg. |[9] |

Mechanistic Toxicology and Signaling Pathways

While this compound's primary mechanism of action is specific to fungal ergosterol biosynthesis, some in vitro studies have suggested potential interactions with mammalian signaling pathways, particularly endocrine pathways.

4.1 Endocrine Disruption Potential Several in vitro studies have investigated the potential for this compound to interact with hormone receptors:

-

Anti-androgenic Activity: this compound has been shown to act as an anti-androgen in an androgen receptor reporter assay in human breast cancer cells.[1][12]

-

Estrogenic Activity: It has demonstrated estrogen receptor α (ERα) agonist activity in a yeast reporter assay.[12] Subsequent studies in human breast and ovarian cancer cell lines suggest that this compound can promote cell proliferation and migration through an estrogen receptor-dependent pathway.[12][13]

-

Gene Expression: In breast cancer cells, this compound was found to increase the expression of miR-21, which has downstream antiestrogenic activity.[1]

It is important to note that these are in vitro findings, and their relevance to in vivo effects in whole organisms has not been established. The comprehensive in vivo toxicology database does not indicate that endocrine disruption is a primary mode of toxicity.

Caption: Proposed pathway of this compound in ER+ breast cancer cells (in vitro).[13]

Experimental Methodologies

The toxicological database for this compound is extensive.[7] The methodologies summarized below are representative of the key studies used for risk assessment.

5.1 Chronic Toxicity / Carcinogenicity Bioassay (Rat)

-

Test System: Sprague-Dawley rats (50/sex/dose).

-

Route of Administration: Dietary admixture.

-

Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 28, 292, or 1,280 mg/kg/day for males and 0, 40, 415, or 2,067 mg/kg/day for females).[9]

-

Duration: 24 months.[9]

-

Key Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathology to assess for non-neoplastic and neoplastic lesions.

5.2 Developmental Toxicity Study (Rabbit)

-

Key Endpoints: Maternal (mortality, clinical signs, body weight, food consumption, caesarean-section observations) and Fetal (number of corpora lutea, implantations, resorptions, live/dead fetuses, fetal body weight, sex ratio, external, visceral, and skeletal examinations for malformations and variations).

Caption: Generalized experimental workflow for a 2-generation study.[9]

Conclusion

The toxicological profile of this compound is well-characterized. It demonstrates low acute toxicity and is not genotoxic or carcinogenic. Repeated exposure in animal studies identifies the hematopoietic system (dog) and kidney (rat) as target organs, but only at doses significantly higher than potential human exposure levels. This compound is not a reproductive or developmental toxicant, with effects on offspring occurring only at maternally toxic doses. While some in vitro data suggest a potential for endocrine interaction, this has not been substantiated by in vivo studies. Overall, when used according to regulatory guidelines, this compound presents a low toxicological risk to human health.

References

- 1. This compound | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TELDOR(R) (this compound) - A NEW SPECIFIC FUNGICIDE FOR THE CONTROL OF BOTRYTIS CINEREA AND RELATED PATHOGENS ON RUBUS, RIBES AND OTHER CROPS | International Society for Horticultural Science [ishs.org]

- 3. This compound | 126833-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Genetic Analysis of this compound-Resistant Field Isolates of the Phytopathogenic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. fao.org [fao.org]

- 7. apvma.gov.au [apvma.gov.au]